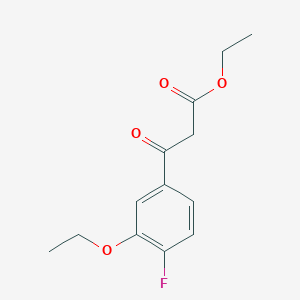

Ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate

Description

Ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate is a β-keto ester derivative featuring a phenyl ring substituted with ethoxy (electron-donating) and fluoro (electron-withdrawing) groups at the 3- and 4-positions, respectively. This structural motif renders the compound a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. For example, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS 1999-00-4) shares a similar backbone and is noted for its role in synthesizing heterocyclic compounds and enzyme inhibitors .

Properties

Molecular Formula |

C13H15FO4 |

|---|---|

Molecular Weight |

254.25 g/mol |

IUPAC Name |

ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate |

InChI |

InChI=1S/C13H15FO4/c1-3-17-12-7-9(5-6-10(12)14)11(15)8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

DTTGJSVULKOZGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)CC(=O)OCC)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoic Acid

The β-keto acid precursor is typically synthesized via Friedel-Crafts acylation of 3-ethoxy-4-fluorobenzene. In this reaction, malonyl chloride reacts with the aromatic substrate in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the acetyl group at the para position relative to the ethoxy substituent. The reaction proceeds as follows:

Subsequent hydrolysis of the acid chloride yields the free β-keto acid.

Esterification with Ethanol

The β-keto acid is esterified using ethanol and a catalytic amount of concentrated sulfuric acid under reflux conditions. The reaction mechanism follows nucleophilic acyl substitution, with the acid acting as a catalyst to protonate the carbonyl oxygen, enhancing electrophilicity for ethanol attack.

Reaction Conditions and Yield Optimization

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 70–80°C | Higher conversion rates |

| Molar Ratio (Acid:EtOH) | 1:3–1:5 | Excess EtOH drives equilibrium |

| Catalyst (H₂SO₄) | 5–10% v/v | Accelerates protonation |

| Reaction Time | 4–6 hours | Ensures complete esterification |

Industrial-Scale Synthesis

For large-scale production, continuous flow chemistry is employed to enhance efficiency and safety. This method minimizes side reactions and improves heat management compared to batch processes.

Flow Reactor Setup

-

Reactor Type : Tubular reactor with immobilized acid catalyst (e.g., sulfonated polystyrene resin).

-

Conditions :

-

Temperature: 80°C

-

Pressure: 1–2 bar

-

Residence Time: 30–60 minutes

-

Advantages Over Batch Processing

-

Higher Throughput : Continuous feed of reactants ensures steady production.

-

Reduced Waste : Precise stoichiometric control minimizes excess ethanol.

-

Safety : Lower risk of thermal runaway due to efficient heat dissipation.

Alternative Synthetic Routes

Claisen Condensation

Ethyl acetate can undergo cross-condensation with 3-ethoxy-4-fluorobenzoyl chloride in the presence of a strong base (e.g., sodium ethoxide). This one-pot method directly yields the β-keto ester:

Key Considerations

-

Base Strength : Sodium ethoxide (NaOEt) is preferred over NaOH to avoid saponification.

-

Solvent : Anhydrous ethanol or tetrahydrofuran (THF) prevents hydrolysis.

Grignard Reagent Approach

A Grignard reagent derived from 3-ethoxy-4-fluorobromobenzene reacts with diethyl oxalate to form the β-keto ester:

\text{3-ethoxy-4-fluorophenyl MgBr} + \text{(EtO)_2C=O} \rightarrow \text{this compound} + \text{MgBr(OEt)}

Limitations

-

Sensitivity to moisture and oxygen necessitates inert atmosphere conditions.

-

Lower yields (~50–60%) due to competing side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Esterification | 75–85 | 95–98 | Moderate | High |

| Continuous Flow | 85–90 | 98–99 | High | Moderate |

| Claisen Condensation | 60–70 | 90–95 | Low | Low |

| Grignard Approach | 50–60 | 85–90 | Low | Very Low |

Purification and Characterization

Distillation

-

Vacuum Distillation : Isolates the ester at 120–130°C (10 mmHg), removing unreacted ethanol and acid.

-

Purity Check : Gas chromatography (GC) confirms >98% purity.

Spectroscopic Validation

-

¹H NMR : Peaks at δ 1.25 (t, 3H, CH₂CH₃), δ 4.15 (q, 2H, OCH₂), δ 6.8–7.4 (m, 3H, aromatic).

-

IR Spectroscopy : Strong absorbance at 1740 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (keto C=O).

Challenges and Mitigation Strategies

Hydrolysis of β-Keto Ester

-

Cause : Residual moisture or acidic conditions.

-

Solution : Use molecular sieves during reactions and store product under inert gas.

Isomerization

-

Cause : Keto-enol tautomerism at high temperatures.

-

Solution : Maintain reaction temperatures below 80°C and avoid prolonged heating.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

Oxidation: Formation of 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoic acid.

Reduction: Formation of 3-(3-ethoxy-4-fluorophenyl)-3-hydroxypropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The ethoxy and fluorophenyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS 1999-00-4)

- Substituents : 4-fluoro.

- Electronic Effects : The para-fluoro group exerts moderate electron-withdrawing effects, enhancing the electrophilicity of the β-keto carbonyl group.

- Applications : Widely used in synthesizing pyrazoles, pyrroles, and anti-tubercular agents. For instance, it serves as a precursor for pyrazole-carboxamide derivatives targeting Mycobacterium tuberculosis enzymes .

- Synthesis : Typically prepared via Claisen condensation or alkylation of ethyl acetoacetate derivatives .

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

- Substituents : 3,5-difluoro.

- Electronic Effects : Dual electron-withdrawing fluoro groups increase the compound’s acidity and reactivity in nucleophilic additions.

- Applications : Valued in medicinal chemistry for synthesizing isoform-selective enzyme inhibitors (e.g., SIRT2 inhibitors) and fluorinated bioactive molecules .

Ethyl 3-(4-nitrophenyl)-3-oxopropanoate

- Substituents : 4-nitro.

- Electronic Effects : The nitro group is strongly electron-withdrawing, making the β-keto ester highly reactive in reduction and cyclocondensation reactions.

- Applications: Used to generate aromatic amines (e.g., ethyl 3-(4-aminophenyl)-3-oxopropanoate) via catalytic hydrogenation, intermediates in dye and polymer chemistry .

Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

- Substituents : 2-methoxy.

- Electronic Effects : The ortho-methoxy group introduces steric hindrance and moderate electron-donating effects, altering regioselectivity in reactions.

- Applications : Key intermediate in anti-tubercular triazolopyrimidines, where steric effects influence target binding .

Comparative Analysis Table

*Yields are approximate and context-dependent.

Pharmacological and Industrial Relevance

- This compound: The ethoxy group may enhance metabolic stability compared to nitro or chloro analogs, while the fluoro group improves binding affinity in enzyme targets. This combination is advantageous in kinase or protease inhibitor design.

Biological Activity

Ethyl 3-(3-ethoxy-4-fluorophenyl)-3-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a propanoate backbone with an ethoxy group and a fluorinated phenyl substituent. The presence of the fluorine atom enhances the compound's lipophilicity, which is crucial for cellular uptake and biological activity.

The biological activity of this compound is attributed to its interactions with various biomolecular targets. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.

- Receptor Modulation : The compound may interact with receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Overview

Recent studies have investigated the biological activities of this compound, revealing promising results in various areas:

- Anticancer Activity : Preliminary data suggest that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HEPG2). A study indicated that it significantly reduced cell viability in these lines, with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Properties : The compound has shown potential antibacterial activity against pathogenic bacteria. In vitro assays demonstrated significant inhibition of bacterial growth, indicating its possible use as a therapeutic agent in treating infections .

- Anti-inflammatory Effects : this compound has been explored for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer effects of this compound on MCF-7 cells, researchers reported an IC50 value of approximately 25 µM. This study highlighted the compound's ability to induce apoptosis through upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl2 .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacterial strains, suggesting its potential as an antimicrobial agent .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Anticancer Activity (IC50) | Antibacterial Activity (MIC) |

|---|---|---|

| Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | ~30 µM | 40 µg/mL |

| Ethyl 4-(4-methylphenyl)-2-methylpropanoate | ~35 µM | 60 µg/mL |

| Ethyl 3-(3-methoxyphenyl)-2-methylpropanoate | ~28 µM | 55 µg/mL |

This table illustrates that while all compounds exhibit notable biological activities, this compound demonstrates competitive efficacy in both anticancer and antibacterial assays.

Q & A

Q. How can computational modeling predict novel derivatives with enhanced bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to identify electrophilic hotspots.

- ADMET Predictors : Use SwissADME to simulate pharmacokinetics (e.g., logP = 2.1, suggesting blood-brain barrier penetration) for fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.